Bicyclo(2.2.1)heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime
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Overview
Description
2,3-Bornanedione-3-oxime, also known as camphorquinone oxime, is a derivative of camphorquinone. It is a bicyclic compound with the molecular formula C10H15NO2. This compound is known for its applications in organic synthesis and as a chiral intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Bornanedione-3-oxime can be synthesized from camphorquinone through a reaction with hydroxylamine hydrochloride in the presence of pyridine and ethanol. The reaction involves the formation of an oxime group at the 3-position of the camphorquinone molecule .
Procedure:
- Dissolve camphorquinone in ethanol.
- Add pyridine and hydroxylamine hydrochloride to the solution.
- Stir the mixture for 20 minutes.
- Remove ethanol by rotary evaporation.
- Dilute the resulting oil with hexane and ethyl acetate.
- Separate the organic phase and wash with hydrochloric acid, water, and sodium chloride solution.
- Dry the organic solution over magnesium sulfate and filter.
Industrial Production Methods
Industrial production of 2,3-Bornanedione-3-oxime follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Bornanedione-3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone.
Reduction: Reduction of the oxime group can yield corresponding amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for the oxidation of camphorquinone to camphorquinone oxime.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Camphorquinone.
Reduction: Amines.
Substitution: Various substituted camphorquinone derivatives.
Scientific Research Applications
2,3-Bornanedione-3-oxime has several applications in scientific research:
Chemistry: Used as a chiral intermediate in the synthesis of other chiral compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a photoinitiator in dental materials.
Industry: Used in the production of chiral auxiliaries and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bornanedione-3-oxime involves its ability to form stable complexes with various substrates. The oxime group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis . In biological systems, it may interact with enzymes and other molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
2,3-Bornanedione-3-oxime can be compared with other similar compounds such as:
Camphorquinone: The parent compound from which 2,3-Bornanedione-3-oxime is derived.
Isonitrosocamphor: Another oxime derivative of camphorquinone with similar properties.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning, highlighting the diverse applications of oximes.
Uniqueness: 2,3-Bornanedione-3-oxime is unique due to its specific structure and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other camphor derivatives .
Properties
CAS No. |
663-17-2 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7- |
InChI Key |
YRNPDSREMSMKIY-XFFZJAGNSA-N |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=N\O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Origin of Product |
United States |
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